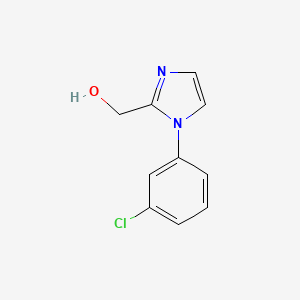

1H-Imidazole-2-methanol, 1-(3-chlorophenyl)-

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1H-Imidazole-2-methanol, 1-(3-chlorophenyl)- is a useful research compound. Its molecular formula is C10H9ClN2O and its molecular weight is 208.65. The purity is usually 95%.

BenchChem offers high-quality 1H-Imidazole-2-methanol, 1-(3-chlorophenyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1H-Imidazole-2-methanol, 1-(3-chlorophenyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Target of Action

Imidazole derivatives are known to be key components in functional molecules used in a variety of applications .

Mode of Action

Imidazole compounds are known to interact with their targets through the formation of bonds during the synthesis of the imidazole .

Biochemical Pathways

Imidazole derivatives are known to play a role in a diverse range of applications, suggesting they may interact with multiple biochemical pathways .

Result of Action

Imidazole derivatives are known to be utilized in a diverse range of applications, suggesting they may have multiple effects at the molecular and cellular level .

Biologische Aktivität

1H-Imidazole-2-methanol, 1-(3-chlorophenyl)- is a compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article delves into its biological activity, mechanisms of action, pharmacokinetics, and relevant case studies.

Chemical Structure and Properties

- IUPAC Name : 1H-Imidazole-2-methanol, 1-(3-chlorophenyl)-

- CAS Number : 51581-56-7

- Molecular Formula : C10H10ClN3O

- Molecular Weight : 227.66 g/mol

Target of Action

The primary target of 1H-Imidazole-2-methanol, 1-(3-chlorophenyl)- is related to its antimycobacterial properties, particularly against Mycobacterium tuberculosis , the causative agent of tuberculosis. The compound's mechanism involves disrupting essential bacterial processes, which inhibits bacterial growth and replication.

Mode of Action

The compound likely interacts with specific enzymes or receptors in the bacterial cells. This interaction may lead to:

- Inhibition of key metabolic pathways essential for bacterial survival.

- Disruption of cell wall synthesis.

- Induction of oxidative stress within the bacterial cells.

Pharmacokinetics

The pharmacokinetic profile of 1H-Imidazole-2-methanol, 1-(3-chlorophenyl)- suggests favorable bioavailability. Studies have compared its inhibitory concentrations against standard reference drugs, indicating its potential effectiveness in clinical settings.

Antimycobacterial Activity

Research indicates that derivatives of imidazole compounds exhibit significant antimycobacterial activity. For instance, studies have shown that imidazole derivatives can achieve minimum inhibitory concentrations (MIC) as low as 6.25–25 μg/mL against Mycobacterium tuberculosis .

Cytotoxicity Studies

In vitro studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. The compound demonstrated notable activity against Jurkat T cells and A-431 cells with IC50 values comparable to established chemotherapeutic agents .

Study 1: Antimycobacterial Activity Evaluation

A study focusing on a series of biarylpyrazole imidazole compounds demonstrated that modifications to the imidazole structure significantly influenced their antimycobacterial efficacy. The results indicated that certain configurations led to enhanced binding affinities with target enzymes involved in bacterial metabolism .

| Compound | MIC (μg/mL) | Binding Affinity (K_D μM) |

|---|---|---|

| Compound A | 6.25 | 2.63 |

| Compound B | 12.5 | 35.6 |

| Compound C | 25 | 290 |

Study 2: Cytotoxicity Against Cancer Cell Lines

Another investigation assessed the cytotoxic effects of imidazole derivatives on cancer cell lines such as Jurkat and A-431. The findings revealed that certain compounds exhibited IC50 values less than that of doxorubicin, indicating their potential as anticancer agents .

| Cell Line | IC50 (μM) | Reference Drug IC50 (μM) |

|---|---|---|

| Jurkat | 15 | Doxorubicin: 20 |

| A-431 | 10 | Doxorubicin: 18 |

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

- IUPAC Name : 1H-Imidazole-2-methanol, 1-(3-chlorophenyl)-

- Molecular Formula : C10H9ClN2O

- Molecular Weight : 208.65 g/mol

- CAS Number : 51581-56-7

- Purity : Typically around 95%

Medicinal Chemistry

1H-Imidazole derivatives are known for their biological activities. The compound has been investigated for:

- Antimicrobial Activity : Studies suggest that imidazole derivatives can inhibit bacterial growth by targeting enzymes involved in cell wall synthesis.

- Anticancer Properties : Research indicates that certain imidazole compounds can inhibit tubulin polymerization, which is crucial in cancer cell proliferation .

- Anti-inflammatory Effects : The compound exhibits potential anti-inflammatory properties, making it a candidate for therapeutic applications in inflammatory diseases .

Host for Anions

The ability of imidazole derivatives to act as hosts for anions has been documented. This characteristic allows them to form stable salts with various acids, which can be useful in:

- Materials Science : Developing new molecular assemblies or sensors through strong intramolecular and intermolecular hydrogen bonding.

Case Study 1: Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry highlighted the synthesis of several imidazole derivatives and their evaluation against various bacterial strains. The findings indicated that compounds similar to 1H-Imidazole-2-methanol, 1-(3-chlorophenyl)- demonstrated significant antimicrobial activity, particularly against Gram-positive bacteria .

Case Study 2: Anticancer Activity

Another research article focused on the anticancer effects of imidazole derivatives. It reported that certain analogs could effectively inhibit cancer cell growth by disrupting microtubule dynamics through interaction with the colchicine binding site on tubulin . This mechanism suggests that compounds like 1H-Imidazole-2-methanol, 1-(3-chlorophenyl)- could be developed into potential anticancer agents.

Comparative Analysis of Biological Activities

Eigenschaften

IUPAC Name |

[1-(3-chlorophenyl)imidazol-2-yl]methanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN2O/c11-8-2-1-3-9(6-8)13-5-4-12-10(13)7-14/h1-6,14H,7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCNJTZQQSNWJER-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)N2C=CN=C2CO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.